molecular formula C18H26N4O4 B2791287 N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 701220-76-0

N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B2791287
CAS No.: 701220-76-0
M. Wt: 362.43
InChI Key: PGJURJDWUYAYLT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a morpholine-4-carbonyl group and an N-(4-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-25-16-4-2-15(3-5-16)19-17(23)14-20-6-8-21(9-7-20)18(24)22-10-12-26-13-11-22/h2-5H,6-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJURJDWUYAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine and morpholine moieties are known to interact with biological targets, making this compound a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The morpholine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • The morpholine-4-carbonyl group in the target compound replaces common substituents like aryl (e.g., 4-nitrophenyl , 4-methoxyphenyl ), sulfonyl , or simple morpholine . This substitution likely enhances polarity and metabolic stability compared to hydrophobic aryl groups.
  • Derivatives with thiazole or benzothiazole moieties (e.g., compound 18 ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions due to aromatic stacking.

Physicochemical Properties

However:

  • Morpholine-containing analogs (e.g., compound in ) are expected to have improved aqueous solubility due to the oxygen-rich morpholine ring.
  • Aryl-substituted derivatives (e.g., 4-nitrophenyl ) may exhibit lower solubility but higher lipophilicity, favoring membrane permeability.

Anti-Microbial Activity

  • Acetamides with benzo[d]thiazolylsulfonyl groups (e.g., compounds 47–50 ) showed potent activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi, attributed to sulfonyl’s electron-withdrawing effects enhancing target binding.
  • Morpholine derivatives are less documented for antimicrobial effects but are frequently used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Enzyme Inhibition

  • Thiazole-containing acetamides (e.g., compound 18 ) demonstrated matrix metalloproteinase (MMP) inhibition , critical in anti-inflammatory drug design. The morpholine-4-carbonyl group in the target compound may similarly modulate MMP activity through steric or electronic effects.

Biological Activity

N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a synthetic compound with a complex structure that includes a morpholine ring, a piperazine moiety, and an aromatic methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₂₃N₃O₃. Its structure is characterized by:

  • Aromatic System : The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
  • Piperazine and Morpholine Rings : These cyclic structures contribute to the compound's interaction with various biological targets.

Research indicates that this compound interacts with neurotransmitter receptors, particularly dopamine receptors. This interaction may modulate dopaminergic activity, which is crucial for treating neuropsychiatric disorders such as schizophrenia and depression .

Antipsychotic and Antidepressant Potential

Studies have shown that compounds with similar structures exhibit significant activity against dopamine D3 receptors. This receptor is implicated in mood regulation and psychotic disorders. This compound's selective binding to these receptors suggests it may serve as a potential therapeutic agent in managing conditions like schizophrenia.

Interaction Studies

In vitro studies have demonstrated that this compound can selectively bind to specific receptor sites, influencing neurotransmitter dynamics. For example, it has been shown to effectively modulate the activity of the D3 receptor, which could lead to improvements in symptoms associated with dopaminergic dysregulation.

Case Studies

Several case studies have investigated the pharmacological profile of similar compounds. For instance:

  • Dopamine Receptor Affinity : A study found that derivatives with similar piperazine and morpholine structures exhibited varying degrees of affinity for dopamine receptors, suggesting that modifications in the substituents could enhance their therapeutic efficacy.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructureBiological ActivityNotable Findings
N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamideStructureAntidepressantExhibited potent D3 receptor modulation
N-(3-chloro-4-methoxyphenyl)-2-[4-(piperidin-1-carbonyl)piperazin-1-yl]acetamideStructureAntipsychoticStrong binding affinity to D3 receptors
N-(6-bromo-3-methoxynaphthalen-2-yl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamideStructureNeuroprotectiveEnhanced neuroprotective effects observed

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